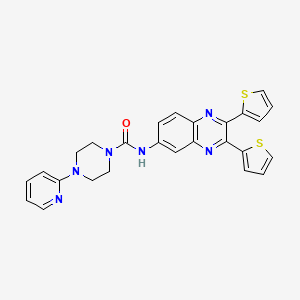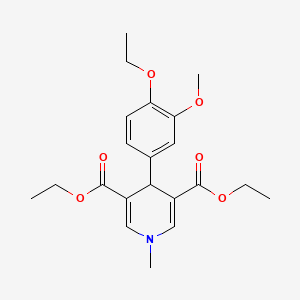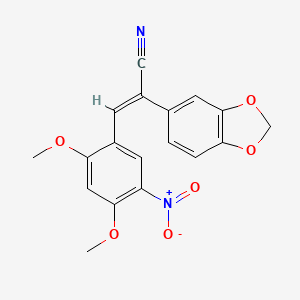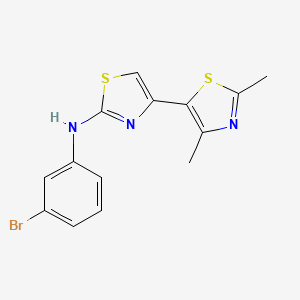![molecular formula C19H17F3N2O3 B3628639 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3628639.png)
3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Overview
Description
3-Methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic molecule characterized by its phenolic structure The inclusion of methoxy and methyl groups adds to its reactivity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves multiple steps:
Formation of the Pyrazole Ring: : Start with a substituted phenylhydrazine and react with an appropriate β-dicarbonyl compound under acidic conditions to form the pyrazole ring.
Introduction of the Phenoxy and Trifluoromethyl Groups: : Via a Friedel-Crafts reaction, attach the phenoxy and trifluoromethyl groups to the pyrazole ring.
Attachment to the Phenol: : Finally, through nucleophilic substitution or another suitable coupling reaction, bind the substituted pyrazole to the phenol, ensuring the methoxy and methyl groups are correctly positioned.
Industrial Production Methods
In an industrial setting, this compound may be produced using automated flow chemistry systems to enhance efficiency and yield. Catalysts and specific solvents play significant roles in optimizing reaction conditions. The use of high-purity starting materials and rigorous purification methods ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, especially targeting the phenolic hydroxyl group.
Substitution: : Halogenated solvents and bases can mediate substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like dichloromethane with strong bases like sodium hydride.
Major Products Formed
Oxidation: Corresponding quinones or dihydroxy derivatives.
Reduction: Reduction leads primarily to hydroxy derivatives with altered redox states.
Substitution: Substituted aromatics with various functional groups depending on the reagents used.
Scientific Research Applications
This compound is of interest in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, investigating reaction mechanisms, and developing new synthetic methodologies.
Biology: : Studied for its potential interactions with biological macromolecules, such as enzymes and receptors, given its unique structural attributes.
Medicine: : Explored for pharmacological activities including anti-inflammatory, antiviral, or anticancer properties, due to its ability to interact with multiple biological pathways.
Industry: : Utilized in the development of advanced materials, potentially serving as a precursor in the production of polymers or specialized coatings.
Mechanism of Action
The mechanism by which 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol exerts its effects involves:
Molecular Targets: : Interaction with enzymes, such as oxidoreductases, through hydrogen bonding and hydrophobic interactions facilitated by its phenolic and aromatic groups.
Pathways: : Modulation of signaling pathways, potentially influencing cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Comparing with other phenolic and pyrazole derivatives:
Phenolic Compounds: : Similar phenolic compounds may lack the trifluoromethyl group, altering their electronic properties and reactivity.
Pyrazole Derivatives: : Other pyrazole derivatives with different substituents can exhibit varied biological activities and chemical behaviors.
List of Similar Compounds
2-methyl-6-phenylphenol
4-(2-methylphenoxy)pyrazole
3-methoxyphenol derivatives
This comparison highlights the uniqueness of 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in combining these particular functional groups in one molecule.
Properties
IUPAC Name |
3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-10-6-4-5-7-13(10)27-17-15(23-24-18(17)19(20,21)22)12-8-9-14(26-3)11(2)16(12)25/h4-9,25H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOYFPLLDZRLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(NN=C2C3=C(C(=C(C=C3)OC)C)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3628571.png)
![Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate](/img/structure/B3628583.png)
![2-fluoro-N-[3-[4-methyl-5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B3628590.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3628599.png)
![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]indoline](/img/structure/B3628607.png)
![1-phenyl-N'-[(1-phenylcyclopentyl)carbonyl]cyclopentanecarbohydrazide](/img/structure/B3628618.png)

![methyl {7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3628625.png)
![1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7,7-DIMETHYL-2-PHENYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE](/img/structure/B3628630.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3628635.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B3628672.png)
